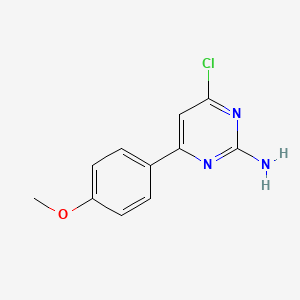

4-氯-6-(4-甲氧基苯基)嘧啶-2-胺

描述

“4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Molecular Structure Analysis

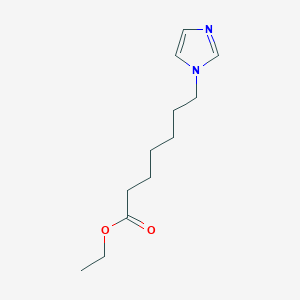

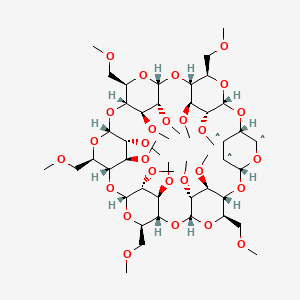

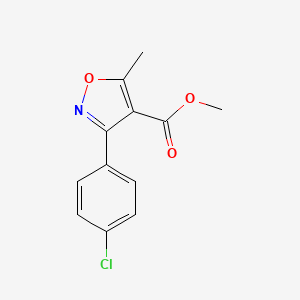

The molecular structure of “4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” is characterized by the presence of a pyrimidine core, a chlorine atom at the 4th position, a methoxyphenyl group at the 6th position, and an amine group at the 2nd position .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .科学研究应用

化学反应性和合成

4-氯-6-(4-甲氧基苯基)嘧啶-2-胺化合物用作合成多种含氮杂环化合物的构建模块。法鲁克等人(2021 年)展示了其转化为吡唑、嘧啶、吡啶嘧啶和二氮杂卓衍生物的过程。这种反应性使其成为合成一系列具有潜在生物活性的化合物的一个有价值的前体(Farouk, Ibrahim, & El-Gohary, 2021)。

药理学潜力

已经探索了该化合物的衍生物的药理学潜力。库马尔等人(2017 年)合成了一系列衍生物并评估了它们的抗炎活性,表明该化合物在制造药理活性剂中的效用(Kumar, Drabu, & Shalini, 2017)。

抗真菌特性

贾法尔等人(2017 年)研究了 4-氯-6-(4-甲氧基苯基)嘧啶-2-胺的某些衍生物的抗真菌作用。他们发现这些化合物对曲霉和黑曲霉等真菌有效,突出了该化合物在开发新型抗真菌剂方面的潜力(Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)。

抗血管生成潜力

在贾法尔和侯赛因(2021 年)的一项研究中,研究了 4-氯-6-(4-甲氧基苯基)嘧啶-2-胺的衍生物的抗血管生成特性。这些化合物在理论计算中显示出显着的结果,表明它们在抗血管生成疗法中的潜在用途(Jafar & Hussein, 2021)。

缓蚀

萨尔卡尔等人(2020 年)专注于使用嘧啶衍生物(包括基于 4-氯-6-(4-甲氧基苯基)嘧啶-2-胺的衍生物)作为石油工业中钢的缓蚀剂。他们的研究表明这些化合物在防腐方面的有效性,展示了一种工业应用(Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020)。

未来方向

The future directions for “4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” could involve further exploration of its pharmacological effects, particularly its anticancer properties . Detailed structure-activity relationship calculations could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用机制

Target of Action

The primary target of 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .

Mode of Action

4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it, which results in the inhibition of AURKA activity . This interaction reduces the phosphorylation of AURKA at Thr283, a process that is essential for the activation of AURKA .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, effectively halting cell division . The affected pathway triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, leading to apoptotic cell death .

Pharmacokinetics

The compound’s ability to inhibit aurka suggests that it has sufficient bioavailability to interact with its target within cells .

Result of Action

The result of the action of 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is the induction of apoptotic cell death in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to the accumulation of cells in the G2/M phase . This disruption triggers apoptosis, a form of programmed cell death, reducing the clonogenicity of the cancer cells .

属性

IUPAC Name |

4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRKTLQGAWYADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)

![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)